Ethyl 3-ethoxybenzoylformate
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Overview
Description
Ethyl 3-ethoxybenzoylformate is an organic compound with the molecular formula C12H14O4 It is a derivative of benzoylformate, where the benzene ring is substituted with an ethoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-ethoxybenzoylformate can be synthesized through the esterification of 3-ethoxybenzoic acid with ethyl formate in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the continuous process for the preparation of ethyl formate involves the esterification of ethyl alcohol and formic acid in the presence of a silica gel catalyst. The mixture is fed into a reactor where the esterification takes place at a controlled temperature, followed by rectification to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-ethoxybenzoylformate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Major Products:
Oxidation: 3-ethoxybenzoic acid.
Reduction: Ethyl 3-ethoxybenzyl alcohol.
Substitution: Various substituted benzoylformates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-ethoxybenzoylformate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of fine chemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 3-ethoxybenzoylformate involves its interaction with various molecular targets. In enzymatic reactions, it acts as a substrate for esterases, which hydrolyze the ester bond to produce the corresponding acid and alcohol. The pathways involved include nucleophilic attack on the carbonyl carbon of the ester group, leading to the formation of a tetrahedral intermediate, which then collapses to release the products.
Comparison with Similar Compounds
Ethyl benzoylformate: Similar structure but lacks the ethoxy group on the benzene ring.
Ethyl 3-methoxybenzoylformate: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness: Ethyl 3-ethoxybenzoylformate is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions in chemical reactions. This substitution can affect the compound’s physical properties, such as boiling point and solubility, as well as its chemical behavior in various reactions .
Properties
IUPAC Name |
ethyl 2-(3-ethoxyphenyl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-15-10-7-5-6-9(8-10)11(13)12(14)16-4-2/h5-8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQYZRHHXBJTRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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